molecular formula C11H19N5O B2689946 (E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide CAS No. 2411179-85-4

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide

Numéro de catalogue B2689946
Numéro CAS: 2411179-85-4
Poids moléculaire: 237.307
Clé InChI: CQPKHFWXKBVOEU-VUHVRTRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mécanisme D'action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide is not fully understood, but it is believed to work by activating the immune system to produce cytokines, which in turn activate immune cells to attack cancer cells. This compound has been shown to specifically target tumor blood vessels, leading to their destruction and cutting off the blood supply to the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which activate immune cells to attack cancer cells. This compound has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is responsible for the growth and formation of new blood vessels.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide has several advantages as a potential cancer therapy. It has been shown to be effective in a variety of cancer types and can be used in combination with other therapies. However, there are also some limitations to its use. This compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, this compound has been shown to be less effective in certain types of cancer, such as pancreatic cancer.

Orientations Futures

There are several future directions for (E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide research. One area of focus is the development of new synthesis methods to improve the yield and purity of the final product. Another area of focus is the identification of biomarkers that can predict which patients will respond best to this compound therapy. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy, to improve its effectiveness. Finally, there is ongoing research into the use of this compound in other diseases, such as autoimmune diseases and infectious diseases.

Méthodes De Synthèse

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-amino-4-methyl-5-nitroisoxazole with 2-bromo-2-methylpropionyl chloride to form the intermediate compound, which is then reacted with dimethylamine and ethyl chloroformate to produce this compound. This method has been optimized over the years to improve the yield and purity of the final product.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, colon, and melanoma. This compound works by activating the immune system to attack cancer cells, and it has been shown to be effective in combination with chemotherapy and radiation therapy.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(10-8-12-14-16(10)4)13-11(17)6-5-7-15(2)3/h5-6,8-9H,7H2,1-4H3,(H,13,17)/b6-5+/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPKHFWXKBVOEU-VUHVRTRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.